1,2,4-Triazole-3-sulphonic acid
Description
Contextualization within Heterocyclic Chemistry and Sulfur-Containing Organic Compounds
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. mdpi.comrsc.org Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural core of countless natural products, pharmaceuticals, and advanced materials. rsc.org The 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms and two carbon atoms, is a prominent member of this class. nih.govfrontiersin.orgresearchgate.net These compounds are noted for their stability and are considered foundational units in medicinal chemistry. nih.govnih.gov
Simultaneously, sulfur-containing organic compounds represent another critical area of chemical science. The incorporation of sulfur can profoundly influence a molecule's physical and chemical properties. 1,2,4-Triazole-3-sulphonic acid exists at the intersection of these two major fields. It is a sulfonated nitrogen heterocycle, combining the structural features of the stable 1,2,4-triazole ring with the potent functionality of a sulfonic acid group.
Significance of the 1,2,4-Triazole Scaffold in Modern Chemical Synthesis and Materials Science
The 1,2,4-triazole nucleus is often described as a "privileged scaffold" in chemistry due to its versatile and robust nature. nih.gov This scaffold is exceptionally stable under thermal and acidic conditions and is resistant to enzymatic degradation and cleavage. nih.govfrontiersin.orgnih.gov This stability makes it an ideal building block for creating complex and durable molecular architectures.
The applications of the 1,2,4-triazole core are extensive and span multiple scientific disciplines:
Pharmaceuticals: It is a core component in a wide array of drugs, including antifungal, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.govtandfonline.com
Materials Science: The triazole ring is integral to the development of advanced materials such as high-performance polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). nih.govnih.gov Its high thermal stability and coordination ability are particularly valuable in creating energetic materials. nih.gov
Agrochemicals: Many compounds containing the 1,2,4-triazole moiety are used in agriculture. nih.gov
Chemical Synthesis: As a fundamental building block, the 1,2,4-triazole scaffold is used in the assembly of more complex molecules. chemscene.com Its derivatives are key intermediates in reactions like "click chemistry," which enables the rapid and efficient synthesis of new compounds. tandfonline.com
Unique Aspects of Sulfonic Acid Functionalization on 1,2,4-Triazole Ring Systems
The introduction of a sulfonic acid (-SO₃H) group onto the 1,2,4-triazole ring imparts a unique set of properties to the molecule. The sulfonic acid moiety is a strong acid and is highly polar. Its presence can dramatically alter the parent molecule's solubility, acidity, and electronic characteristics.
Functionalizing a polymer surface with sulfonic acid groups, for instance, has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone. nih.gov This is achieved by creating negatively charged sites that can bind calcium ions, demonstrating the group's ability to introduce specific, high-affinity binding capabilities. nih.gov
When attached to the 1,2,4-triazole ring, the sulfonic acid group acts as a strong electron-withdrawing group. This influences the electron density of the heterocyclic ring, affecting its reactivity and interaction with other molecules. The resulting compound, this compound, possesses both the stable, aromatic triazole core and a highly acidic, functional handle. This duality makes it a candidate for specialized applications, such as a component in proton-conducting materials or as a catalyst in acid-mediated reactions. A known derivative, 5-amino-1,2,4-triazole-3-sulfonic acid, is noted for its high thermal stability, decomposing above 330°C. google.com
Scope and Objectives of Current Academic Research on this compound
Current academic and industrial research on this compound and its derivatives is focused on leveraging its unique combination of properties. The primary objectives of this research include:
Synthesis and Derivatization: A significant portion of research is dedicated to developing efficient and novel synthetic routes to produce 1,2,4-triazole-3-thiones and other precursors, which can then be converted to sulfonic acid derivatives. nih.govzsmu.edu.ua The multi-step synthesis often involves stages like cyclization and subsequent functional group transformations. zsmu.edu.ua
Development of Intermediates: The compound serves as a crucial intermediate in the synthesis of more complex molecules. For example, the related sulfonyl chloride derivative is used to prepare a class of herbicidal compounds. google.com
Materials Science Applications: The inherent properties of the sulfonated triazole scaffold are being explored for creating new functional materials. This includes its potential use in polymers and as a component in biomimetic systems. nih.govnih.gov
Exploring Biological Activity: While the 1,2,4-triazole core is known for its pharmacological activity, research is ongoing to understand how the addition of a sulfonic acid group modifies this activity. tandfonline.comresearchgate.net
The following table details the properties of a known derivative, highlighting the characteristics of this class of compounds.
Properties of a Related Compound: 5-Amino-1,2,4-triazole-3-sulfonic acid
| Property | Value | Source |
| Appearance | Solid | google.com |
| Decomposition Temperature | > 330°C | google.com |
| Precursor Compound | 5-amino-3-chloro-1,2,4-triazole | google.com |
| Formation Method | Hydrolysis of 5-amino-3-chloro-1,2,4-triazole in hot aqueous hydrochloric acid. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazole-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O3S/c6-9(7,8)2-3-1-4-5-2/h1H,(H,3,4,5)(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYWZFDZZRRXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160361 | |
| Record name | 1,2,4-Triazole-3-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13789-27-0 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13789-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazole-3-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013789270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazole-3-sulphonic acid | |
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| Record name | 1,2,4-triazole-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 1,2,4 Triazole 3 Sulphonic Acid and Its Derivatives
Classical Synthetic Approaches for Triazole-Sulphonic Acid Systems
The traditional synthesis of 1,2,4-triazole-sulphonic acid systems has relied on established organic chemistry reactions, including the direct functionalization of the triazole ring and the construction of the ring from sulphur-containing building blocks.
Sulfonation Reactions of Substituted 1,2,4-Triazoles
The introduction of a sulphonic acid group onto a 1,2,4-triazole (B32235) ring can be achieved through methods that functionalize either the triazole core or its substituents. A notable approach involves a water-based synthesis to prepare 4-substituted 1,2,4-triazole ligands bearing highly polar sulphonate groups. nih.govrsc.org This method utilizes a transamination reaction of N,N-dimethylformamide azine with primary amines that already contain a sulphonate group, such as 4-aminobenzenesulfonate (B1229798) or 2-aminoethanesulfonate. rsc.org While this is not a direct sulfonation of a pre-formed triazole, it represents a key strategy for synthesizing triazole systems containing the sulphonic acid moiety.
Another critical method involves the preparation of a sulfonic acid intermediate which then serves as a precursor for the triazole ring. For instance, thiourea (B124793) derivatives can be converted into a key sulfonic acid intermediate. nih.gov This intermediate is then reacted with a hydrazine (B178648) and subsequently cyclized to form the desired 3-amino-1,2,4-triazole structure. nih.gov This multi-step, one-pot protocol highlights a convergent synthesis pathway where the sulphur-containing functional group is incorporated early in the synthetic sequence. nih.gov
Table 1: Synthesis of Sulfonate-Functionalized 1,2,4-Triazoles
| Starting Materials | Product | Method | Reference |
|---|---|---|---|
| N,N-dimethylformamide azine, 4-aminobenzenesulfonate | 4-(1,2,4-triazol-4-yl)benzenesulfonate | Transamination in water | rsc.org |
| N,N-dimethylformamide azine, 2-aminoethanesulfonate | 4-(1,2,4-triazol-4-yl)ethanesulfonate | Transamination in water | rsc.org |
| 1-Phenylthiourea, Hydrazine | 1-Phenyl-3-amino-1,2,4-triazole | Two-step, one-pot via sulfonic acid intermediate | nih.gov |
Cyclization Reactions Involving Sulphur-Containing Precursors
A fundamental strategy for synthesizing the 1,2,4-triazole-3-thiol core, a direct precursor to 1,2,4-triazole-3-sulphonic acid via oxidation, is the cyclization of open-chain, sulphur-containing compounds. Thiosemicarbazides are among the most common precursors. For example, 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazides can be cyclized to form various 1,2,4-triazole derivatives. nih.gov
The reaction typically involves heating the thiosemicarbazide (B42300) derivative in an alkaline solution, such as aqueous sodium hydroxide (B78521), which induces intramolecular cyclization and dehydration to yield the corresponding 4-substituted-5-mercapto-1,2,4-triazole (or its tautomeric thione form). nih.gov Another versatile precursor is thiocarbohydrazide (B147625), which can react with aliphatic acids to generate 3-substituted-4-amino-5-mercapto-1,2,4-triazoles in good yields. scispace.com
Table 2: Cyclization of Sulphur-Containing Precursors to Form 1,2,4-Triazoles
| Sulphur-Containing Precursor | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazide derivative | Aqueous NaOH, Reflux | 4-Aryl-5-mercapto-1,2,4-triazole | nih.gov |
| Thiocarbohydrazide | Aliphatic Acid | 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | scispace.com |
| 1-Aroylthiosemicarbazide | 2% NaOH, Reflux | 3-(Aryl)-4-alkyl-5-mercapto-1,2,4-triazole | scispace.com |
Historical Synthetic Principles (e.g., Pellizzari and Einhorn-Brunner Reactions) for 1,2,4-Triazole Nucleus
The construction of the core 1,2,4-triazole ring is rooted in several historical, name-reactions that remain relevant.
The Pellizzari Reaction involves the synthesis of 1,2,4-triazole derivatives from the reaction of amides and acyl hydrazides. scispace.comresearchgate.net This method typically requires heating the mixture, leading to an acyl amidrazone intermediate which then undergoes intramolecular cyclization to form the triazole ring. chemicalbook.com For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. researchgate.net
The Einhorn-Brunner Reaction is another classical method for synthesizing 1,2,4-triazoles through the condensation of imides with hydrazines, often in the presence of a weak acid. researchgate.netimist.ma This reaction can produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org A classic example is the reaction between N-formyl benzamide and phenyl hydrazine, which yields 1,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net The regioselectivity of the reaction is influenced by the nature of the substituents on the imide. wikipedia.org
Modern and Green Chemistry Approaches in Synthesis
In response to the growing need for sustainable and efficient chemical processes, modern synthetic strategies have focused on techniques like microwave-assisted synthesis and one-pot methodologies.
Microwave-Assisted Synthetic Routes for 1,2,4-Triazole-3-thiol Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazole-3-thiol derivatives. rsc.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org
The synthesis of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles from thiocarbohydrazide and various acids can be accomplished in just 4-8 minutes under microwave irradiation at 400W, showcasing a marked improvement over classical heating. scispace.com Similarly, the cyclization of thiosemicarbazide precursors to form the 1,2,4-triazole-3-thiol ring is highly efficient under microwave conditions. nih.gov For example, the conversion of a thiosemicarbazide to 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol in a NaOH/DMF/H₂O system occurs at 90 °C in just 15 minutes. nih.gov Research has also demonstrated the microwave-assisted synthesis of new sulfonamide derivatives built upon the 1,2,4-triazole-3-thiol ring system, achieving good yields and high purity. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Piperazine-azole-fluoroquinolone derivative synthesis | 27 hours | 30 minutes | Significant | rsc.org |
| 1,3,5-Trisubstituted-1,2,4-triazole synthesis | > 4.0 hours | 1 minute | 85% yield | rsc.org |
| N-substituted propenamide derivative synthesis | Several hours | 33–90 seconds | 82% yield | rsc.org |
| Cyclization to 1,2,4-triazole-3-thiol | 4 hours (Reflux) | 15 minutes (90 °C) | Higher yield | nih.gov |
One-Pot and Solvent-Free Methodologies
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods for 1,2,4-triazoles have been developed. A notable example is a copper-catalyzed one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with yields up to 90%. frontiersin.orgisres.org Another facile copper-catalyzed one-pot method prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using O₂ as the oxidant, achieving yields as high as 91%. frontiersin.orgnih.gov
Solvent-free reactions represent another key aspect of green chemistry. The synthesis of 1,2,4-triazole derivatives has been successfully achieved under solvent-free conditions by reacting amidrazones with anhydrides using a recyclable HClO₄-SiO₂ catalyst at 80°C, with yields ranging from 55% to 95%. frontiersin.orgnih.gov Similarly, hydrazones can be converted to 1,2,4-triazoles under solvent-free conditions. frontiersin.orgnih.gov Microwave irradiation can also be employed in the absence of organic solvents, for example, in the reaction of aryl hydrazides with hydrazine hydrate (B1144303) to produce N4-amino 1,2,4-triazoles. scispace.com
Table 4: Examples of One-Pot and Solvent-Free Syntheses of 1,2,4-Triazoles
| Method Type | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| One-Pot | Carboxylic acids, amidines, hydrazines | HATU, DIPEA, DMF | 1,3,5-Trisubstituted-1,2,4-triazoles | Up to 90% | isres.org |
| One-Pot | Amides, nitriles | [phen-McM-41-CuBr] catalyst, O₂ | 3,5-Disubstituted-1,2,4-triazoles | Up to 91% | frontiersin.org |
| Solvent-Free | Amidrazones, anhydrides | HClO₄-SiO₂ catalyst, 80 °C | 1,2,4-Triazole derivatives | 55-95% | frontiersin.org |
| Solvent-Free | Aryl hydrazides, hydrazine hydrate | Microwave irradiation (800W) | N4-amino 1,2,4-triazoles | Excellent | scispace.com |
Metal-Catalyzed Synthetic Protocols (e.g., Copper-Catalyzed Approaches)
Metal-catalyzed reactions, particularly those employing copper, represent a highly efficient and versatile strategy for the synthesis of 1,2,4-triazole derivatives. These methods often proceed under mild conditions with high yields and good functional group tolerance.
A prominent copper-catalyzed approach involves the one-pot synthesis of substituted 1,2,4-triazoles from readily available starting materials like nitriles and hydroxylamine (B1172632). acs.org This process is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂). The reaction sequence is believed to commence with the intermolecular nucleophilic addition of hydroxylamine to a nitrile, forming an amidoxime (B1450833) intermediate. This intermediate then coordinates with the copper catalyst and reacts with a second nitrile molecule. The final 1,2,4-triazole product is formed through an intramolecular dehydration and cyclization step, regenerating the Cu(II) catalyst. acs.org
Another significant copper-catalyzed method is the coupling of amidines with nitriles. acs.org This was one of the pioneering examples of transition-metal-catalyzed synthesis of 1,2,4-triazoles. acs.org Copper catalysts, in conjunction with an oxidant such as molecular oxygen (O₂), facilitate the oxidative C(sp³)–H functionalization of amidines, which then react with various partners like trialkylamines, DMF, or DMSO to yield 1,3-disubstituted 1,2,4-triazoles. isres.org A simple and adaptable catalytic system using a copper catalyst, potassium phosphate (B84403) (K₃PO₄) as a base, and O₂ as the oxidant has been developed for this purpose. isres.org
Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov These reactions often utilize a supported copper catalyst, such as a phenanthroline-functionalized MCM-41-supported copper(I) complex, with air or O₂ serving as a green oxidant. frontiersin.orgnih.govorganic-chemistry.org The process involves a cascade of addition, oxidation, and cyclization steps. frontiersin.orgnih.gov
The choice of metal catalyst can also play a crucial role in controlling the regioselectivity of the synthesis, as will be discussed in more detail in section 2.3.4. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, copper(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively produces 1,3-disubstituted isomers. isres.orgorganic-chemistry.org
Table 1: Examples of Copper-Catalyzed Synthesis of 1,2,4-Triazoles
| Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Nitriles, Hydroxylamine | Cu(OAc)₂ | Substituted 1,2,4-triazoles | acs.org |
| Amidines, Nitriles | Copper catalyst, O₂ | 1,3-Disubstituted 1,2,4-triazoles | acs.orgisres.org |
| Amides, Nitriles | Phen-MCM-41-CuBr, O₂ | 3,5-Disubstituted 1,2,4-triazoles | frontiersin.orgnih.gov |
| Isocyanides, Diazonium Salts | Cu(II) | 1,5-Disubstituted 1,2,4-triazoles | isres.orgorganic-chemistry.org |
Electrochemical Synthesis of 1,2,4-Triazole-Based Polymeric Materials
Electrochemical methods offer a green and efficient alternative for the synthesis of 1,2,4-triazole derivatives and polymeric materials, often avoiding the need for harsh reagents and catalysts.
An electrochemical approach has been developed for the synthesis of 1,5-disubstituted and 1-aryl-1,2,4-triazoles through a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (NH₄OAc), and alcohols. organic-chemistry.org In this process, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. The reaction is facilitated by electrogenerated reactive iodide species or molecular iodine and ammonia, thus avoiding the use of strong oxidants and transition-metal catalysts. organic-chemistry.org
Furthermore, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been reported for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocyclic compounds. rsc.org This atom- and step-economical one-pot process utilizes commercially available aldehydes and 2-hydrazinopyridines. The method is compatible with a variety of functional groups and can be performed on a gram scale without the need for metal catalysts or external oxidants. rsc.org
In the realm of materials science, polymers based on 1-vinyl-1,2,4-triazole (B1205247) are promising for the development of proton-conducting membranes for fuel cells. nih.gov Block copolymers of 1-vinyl-1,2,4-triazole and its salts with N-vinylpyrrolidone have been synthesized via RAFT polymerization. nih.gov After doping with triflic acid, these copolymers form elastic membranes with high thermal (up to 330–390 °C) and electrochemical (up to 4.0 V) stability. nih.gov Similarly, copolymers of 1-vinyl-1,2,4-triazole and diisopropyl-p-vinylbenzyl phosphonate (B1237965) have been synthesized to create membranes with high proton conductivity under anhydrous conditions. nih.gov These examples highlight the utility of electrochemical and polymerization techniques in creating functional materials based on the 1,2,4-triazole scaffold.
Strategies for Selective Functionalization and Derivatization
The inherent reactivity of the 1,2,4-triazole ring and the sulfonic acid group allows for a wide range of selective functionalization and derivatization strategies, enabling the synthesis of a diverse array of compounds with tailored properties.
Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole Ring
The electronic nature of the 1,2,4-triazole ring dictates its reactivity towards electrophiles and nucleophiles. The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under relatively mild conditions. chemicalbook.com Conversely, the nitrogen atoms, being electron-rich, are the primary sites for electrophilic substitution. chemicalbook.com
Protonation, a fundamental electrophilic substitution, readily occurs at the N-4 position in acidic media. chemicalbook.com Alkylation of the 1H-1,2,4-triazole ring can be directed to either the N-1 or N-4 position depending on the reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base typically leads to N-1 alkylation, whereas employing aqueous sodium hydroxide with methyl sulfate (B86663) can result in a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com
The reactivity of substituted 1,2,4-triazoles towards electrophiles has been studied both computationally and experimentally. For C-amino-1H-1,2,4-triazoles, the global nucleophilicity of 3-amino and 3,5-diamino derivatives is predicted to be higher than that of 5-amino-1H-1,2,4-triazoles. acs.org The selectivity of alkylation reactions on these systems can be complex, with quaternization potentially occurring at the N-2 and N-4 positions, as well as the exocyclic amino group. acs.org To achieve selective synthesis, protecting group strategies can be employed, such as the quaternization of 1-substituted 3-acetylamino-1,2,4-triazoles followed by deprotection to yield 1,4-disubstituted 3-amino-1,2,4-triazoles. acs.org
Derivatization of Sulfonic Acid Group to Sulfonate Esters and Other Analogues
The sulfonic acid group is a versatile functional handle that can be derivatized into a variety of other functional groups, most notably sulfonate esters. The synthesis of sulfonate esters can be achieved by reacting a compound containing a hydroxyl group with an aryl, heteroaryl, or aliphatic sulfonyl chloride in the presence of a base like triethylamine. acs.org This methodology has been applied to natural product precursors to generate libraries of sulfonate derivatives. acs.org
In the context of 1,2,4-triazole-3-sulfonic acid, the sulfonic acid moiety can be converted to a sulfonyl chloride, which can then be reacted with various alcohols or phenols to form the corresponding sulfonate esters. This approach allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule.
Furthermore, the sulfonic acid group can be protected to prevent it from interfering with subsequent chemical transformations on the triazole ring or other parts of the molecule. google.com Substituted or unsubstituted neopentyl sulfonate esters have been developed as effective protecting groups for sulfonic acids. These protecting groups are stable under a variety of reaction conditions and can be removed in high yield under mild conditions. google.com
Formation of Triazole-Sulphur Hybrids and Conjugates
The combination of a 1,2,4-triazole ring with a sulfur-containing moiety can lead to hybrid molecules with interesting biological and material properties. One common approach to forming triazole-sulfur hybrids is through the introduction of a thioether linkage. For example, myrtenal (B1677600) derivatives bearing a 1,2,4-triazole-thioether moiety have been synthesized and shown to possess enhanced antifungal activity compared to the parent myrtenal molecule. nih.gov
The synthesis of such hybrids can be achieved through various synthetic routes. A common strategy involves the preparation of a mercapto-1,2,4-triazole intermediate, which can then be reacted with an appropriate electrophile, such as an alkyl halide, to form the desired thioether.
While much of the recent literature on sulfur-containing triazoles focuses on the 1,2,3-isomer, the synthetic principles can often be extended to the 1,2,4-triazole system. researchgate.net The formation of N-sulfonyl-1,2,3-triazoles via the reaction of acetylides with sulfonyl azides, and 4-sulfonyl-1,2,3-triazoles through [3+2] cycloaddition reactions, provides a conceptual framework for the synthesis of analogous 1,2,4-triazole derivatives. researchgate.net The development of hybrid molecules containing both a triazole ring and a sulfur-based functional group is an active area of research, driven by the potential for synergistic effects between the two pharmacophores. researchgate.netnih.gov
Control of Regioselectivity and Prevention of Isomer Formation during Synthesis
A significant challenge in the synthesis of substituted 1,2,4-triazoles is the control of regioselectivity, as multiple isomers can often be formed. The development of catalyst-controlled methodologies has been a major breakthrough in addressing this issue.
A prime example is the regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org In this reaction, the choice of metal catalyst dictates the isomeric outcome. The use of a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles in high yields. isres.orgorganic-chemistry.org In contrast, employing a copper(II) catalyst under similar conditions leads to the preferential formation of 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org This catalyst-controlled regioselectivity provides a powerful tool for the targeted synthesis of specific 1,2,4-triazole isomers from a common set of starting materials. organic-chemistry.org
Metal-free approaches have also been developed to control regioselectivity. For instance, a metal-free [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azalactones has been used to obtain 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org
In addition to catalyst control, the choice of starting materials and reaction conditions can also influence the regiochemical outcome. For example, the alkylation of the 1H-1,2,4-triazole ring can be directed towards the N-1 or N-4 position by careful selection of the base and solvent system. chemicalbook.com By understanding the underlying reaction mechanisms and the factors that govern regioselectivity, it is possible to design synthetic routes that minimize the formation of unwanted isomers and provide access to pure, well-defined 1,2,4-triazole derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pathways of 1,2,4-triazole (B32235) derivatives, which aids in structural confirmation and purity analysis. Techniques such as Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable.
The fragmentation of the 1,2,4-triazole ring is highly dependent on its substituents. researchgate.netrsc.org Common fragmentation patterns involve the cleavage of the heterocyclic ring, often initiated by the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netrsc.org For 1,2,4-triazole-3-sulphonic acid, the fragmentation would be influenced by both the triazole core and the sulphonic acid group. Cleavage next to the carboxyl group in related structures leads to the loss of fragments like OH (mass loss of 17) or COOH (mass loss of 45). libretexts.org By analogy, the sulphonic acid group (-SO₃H) would be expected to yield characteristic losses of SO₂ (mass loss of 64) or the SO₃H radical.
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a powerful method for both the separation and identification of 1,2,4-triazole compounds in various matrices. nuph.edu.uaresearchgate.net This technique has been successfully used to monitor 1,2,4-triazole as a metabolite of fungicides in soil, achieving low limits of quantification (1.1 µg kg⁻¹). nih.govresearchgate.net The optimization of MS parameters is crucial for achieving high sensitivity and specificity in these analyses. nih.govresearchgate.net
Table 1: Common Mass Spectrometric Fragments in 1,2,4-Triazole Derivatives
| Fragment Ion | Description | Typical Context | Reference |
|---|---|---|---|
| [M - N₂]⁺ | Loss of a neutral nitrogen molecule from the triazole ring. | Characteristic of many triazole ring systems. | rsc.orgnih.gov |
| [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule. | Observed in the fragmentation of the triazole ring. | rsc.org |
| [RCN]⁺ or [RCNH]⁺ | Fragment containing a substituent (R) and parts of the triazole ring. | Depends on the nature and position of substituents. | rsc.org |
| [M - SO₃H]⁺ | Loss of the sulphonic acid radical. | Expected fragmentation for sulphonic acid derivatives. | General MS Principle |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy is employed to investigate the electronic transitions within the 1,2,4-triazole ring and to study the tautomeric equilibria that these compounds exhibit. researchgate.net The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-forms, and the position of this equilibrium is crucial for understanding the molecule's chemical reactivity and biological interactions. researchgate.net
Studies on 4,5-disubstituted-1,2,4-triazoline-3-thiones, which are structurally related to the target compound, show characteristic UV absorption bands. researchgate.net For instance, a strong absorption band observed between 276-292 nm in a neutral medium is indicative of the C=S chromophoric group. researchgate.net The UV spectra of 1,2,4-triazole derivatives are sensitive to pH and solvent, which allows for the determination of dissociation constants (pKa values). researchgate.net
Theoretical modeling combined with experimental UV-Vis spectra is a powerful approach to assign the predominant tautomeric structures. researchgate.net By calculating the theoretical spectra for all possible tautomers and comparing them with the experimental data, the most stable form in a given medium can be identified. researchgate.net For example, vacuum ultraviolet (VUV) absorption spectroscopy, in conjunction with ab initio calculations, has been used to analyze the complex electronic states of 1H- and 1-methyl-1,2,4-triazoles. nih.gov These studies reveal that the lowest energy UV absorption band, typically in the 6-7 eV range, can be composed of multiple electronic transitions. nih.gov
Table 2: Representative UV Absorption Data for 1,2,4-Triazole Derivatives
| Compound/Derivative | Wavelength (λmax) | Solvent/Medium | Attributed Transition/Group | Reference |
|---|---|---|---|---|
| 4,5-disubstituted-1,2,4-triazoline-3-thiones | 276-292 nm | Neutral (Water) | C=S chromophore | researchgate.net |
| 3-amino-1,2,4-triazole | ~200 nm, ~250 nm | Not specified | π → π* transitions | researchgate.net |
| 1H- and 1-methyl-1,2,4-triazoles | 6-7 eV (~177-207 nm) | Gas Phase (VUV) | Rydberg and valence states | nih.gov |
Thermal Analysis Methods (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to assess the thermal stability, decomposition pathways, and phase transitions of 1,2,4-triazole compounds.
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. For the parent 1,2,4-triazole, TGA thermograms show that thermal degradation begins around 186°C, with a maximum decomposition temperature (Tmax) at approximately 199.68°C. omicsonline.orgresearchgate.net The thermal stability of 1,2,4-triazole derivatives is highly influenced by their substituents. For instance, studies on mixtures of 1,2,4-triazole-3-one (TO) and guanidine (B92328) nitrate (B79036) (GN) show that their thermal decomposition is an interactive process, evolving N₂ as the major gas. researchgate.net
DSC analysis complements TGA by measuring the heat flow associated with thermal transitions. The DSC thermogram for 1,2,4-triazole shows a sharp endothermic peak corresponding to its melting point at approximately 123.76°C, followed by an endothermic peak for decomposition. omicsonline.org The kinetic parameters of decomposition, such as activation energy (Ea) and the order of reaction, can be calculated from TGA data to further understand the degradation mechanism.
Table 3: Thermal Properties of 1,2,4-Triazole and Derivatives
| Compound | Technique | Transition | Temperature (°C) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | DSC | Melting Point | 123.76 | omicsonline.org |
| 1,2,4-Triazole | DTA | Decomposition | 210.42 | omicsonline.org |
| 1,2,4-Triazole | TGA | Onset of Decomposition | ~186 | omicsonline.org |
| 1,2,4-Triazole | DTG | Maximum Decomposition (Tmax) | 199.68 | omicsonline.org |
Surface Morphology Characterization (e.g., Atomic Force Microscopy for Films)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and morphology of thin films formed by 1,2,4-triazole derivatives. rsc.org This is particularly relevant in applications such as corrosion inhibition, where these compounds form protective layers on metal surfaces. mdpi.com
AFM studies on thin films of 1,2,4-triazole derivatives on carbon steel surfaces have shown their effectiveness in mitigating corrosion. mdpi.com Before exposure to a corrosive environment, the steel surface may show features like scratches from polishing. After the formation of an inhibitor film, the surface morphology changes significantly. AFM can quantify these changes by measuring parameters like mean surface roughness. For example, a polished steel surface might have a mean roughness of 0.05 ± 0.01 µm. mdpi.com
In materials science, AFM is used to investigate the microphase segregation in block copolymer films functionalized with triazole groups. mdpi.com These studies reveal how processing conditions, such as solvent vapor annealing or hydrolysis, affect the surface structure, including the formation and density of pores. mdpi.com For example, the root mean square (RMS) roughness of a film can decrease after hydrolysis (e.g., from 22.4 to 16.7 nm), indicating a smoother surface. mdpi.com AFM provides direct visual evidence of the film's structure at the nanoscale, which is crucial for understanding its properties and performance. rsc.orgmdpi.com
Computational Chemistry and Theoretical Modeling of 1,2,4 Triazole 3 Sulphonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-triazole-3-sulphonic acid, DFT calculations offer a detailed understanding of its structural, electronic, and vibrational characteristics.
Geometry Optimization and Structural Parameters
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For the related compound 3,5-diamino-1,2,4-triazole (guanazole), calculations have shown that the 1H-tautomer is the most stable form. nih.gov The optimized geometrical parameters obtained through methods like B3LYP are generally in good agreement with experimental data from X-ray crystallography. nih.gov
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential, Charge Distribution)
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller gap suggests that the molecule is more reactive. nih.govnih.gov For many 1,2,4-triazole (B32235) derivatives, calculations have shown that charge transfer occurs within the molecule. nih.govsemanticscholar.org
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ajchem-a.comnih.gov For instance, in some triazole derivatives, the nitrogen atoms of the triazole ring are identified as potential sites for electrophilic attack. ajchem-a.com
Mulliken charge analysis provides a quantitative measure of the partial atomic charges, offering further insight into the charge distribution within the molecule. ajchem-a.com
Vibrational Frequency Calculations and Spectral Simulations
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. nih.gov These calculations have been successfully used to assign the vibrational spectra of various 1,2,4-triazole derivatives, helping to clarify ambiguities in previous experimental assignments. nih.govnih.gov The calculated spectra generally show good agreement with experimental data. nih.gov For example, in the FT-IR spectrum of 1,2,4-triazole, characteristic peaks for C-H aromatic vibrations and N-H stretching have been identified. researchgate.net
Reactivity Descriptors (Fukui Indices, Dipole Moments, Electron Affinity)
DFT calculations can also provide various reactivity descriptors that help predict how a molecule will behave in a chemical reaction. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. dnu.dp.uanih.gov For C-amino-1,2,4-triazoles, Fukui functions and MEP analysis have been used to predict the relative reactivity of different nitrogen atoms and the amino group. nih.gov
Ab Initio Methods for Energetic Landscape Exploration
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface of a molecule. nih.govnih.gov This allows for the identification of different stable conformations (minima) and transition states, providing insights into the molecule's energetic landscape. nih.gov For instance, in the study of complexes between 1,2,4-triazole and dinitrogen, ab initio calculations located five stable minima on the potential energy surface, revealing various types of interactions. nih.gov Such studies are crucial for understanding the non-covalent interactions that govern molecular recognition and self-assembly processes.
Molecular Dynamics Simulations and Adsorption Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of this compound and its interactions with other molecules or surfaces. nih.gov These simulations have been employed to investigate the interaction of 1,2,4-triazole derivatives in different media, such as in acidic solutions, and to understand their conformational behavior in a solution environment. nih.gov
In the context of adsorption studies, MD simulations can be used to model the interaction of this compound with various materials. This is particularly relevant for applications where the compound is used as a corrosion inhibitor or as a component in functional materials. The simulations can reveal the preferred binding sites and orientations of the molecule on a surface, as well as the strength of the adsorption.
Interaction Mechanisms with Metal Surfaces (e.g., for Corrosion Inhibition Applications)
Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for elucidating how inhibitor molecules interact with metal surfaces to prevent corrosion. The general mechanism for 1,2,4-triazole derivatives involves the adsorption of the molecule onto the metal surface, creating a protective barrier.
Research on various 1,2,4-triazole derivatives shows that adsorption occurs through the active centers of the molecule, namely the heteroatoms (Nitrogen, Sulfur) and the π-electrons of the aromatic ring. nih.govnih.gov For instance, studies on 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives showed that the presence of multiple nitrogen and sulfur atoms, along with aromatic systems, provides numerous sites for adsorption on a carbon steel surface. nih.gov These active sites can donate electrons to the vacant d-orbitals of metal atoms (like Iron), forming a coordinate bond. Additionally, there can be retro-donation from the filled d-orbitals of the metal to the antibonding molecular orbitals of the inhibitor.
For this compound, the interaction mechanism is expected to be even more complex and robust. The molecule possesses the inherent active sites of the 1,2,4-triazole ring:
The lone pair electrons of the three nitrogen atoms.
The π-electron system of the heterocyclic ring.
Crucially, the sulphonic acid group (-SO₃H) introduces highly active centers for surface interaction:
The sulfur atom.
The three oxygen atoms, which are excellent electron-donating centers.
Theoretical modeling would likely show that this compound adsorbs strongly onto metal surfaces through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). DFT calculations could predict the optimal adsorption geometry (flat-lying vs. vertical) and calculate the adsorption energy, which is expected to be significantly high, indicating a stable and effective protective film. Monte Carlo simulations on related triazole derivatives have been used to find the most stable adsorption configurations on a metal surface in the presence of water and corrosive ions. nih.gov
Adsorption Isotherm Models
Adsorption isotherms describe the equilibrium relationship between the concentration of an inhibitor in solution and the quantity adsorbed on the metal surface. Theoretical models help to understand the nature of the adsorption. For many organic corrosion inhibitors, including triazole derivatives, the adsorption process is often found to fit the Langmuir adsorption isotherm. researchgate.net This model assumes that a monolayer of inhibitor molecules forms on the metal surface.
Computational studies can support these experimental findings by calculating interaction energies and surface coverage. For example, a theoretical study on triazole derivatives for iron corrosion used Fukui functions and local softness calculations to identify the most reactive sites for adsorption, finding the azine (=N-N=) link in the triazole ring to be a privileged site. researchgate.net
For this compound, the strong, multi-center interaction potential suggests that its adsorption would likely be well-described by an isotherm model that accounts for strong, potentially irreversible chemisorption, such as the Langmuir model. The presence of the highly polar sulphonic acid group would lead to significant intermolecular interactions within the adsorbed layer, which might also be captured by models like the Temkin or Frumkin isotherms, depending on the nature of lateral interactions between adsorbed molecules.
Table 1: Adsorption Characteristics of a Related 1,2,4-Triazole Derivative Data inferred from studies on related compounds as direct data for this compound is not available.
| Inhibitor System | Metal/Medium | Adsorption Isotherm Model | Key Finding | Reference |
|---|---|---|---|---|
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel / 1M HCl | Langmuir | The adsorption was found to be spontaneous and involved a mix of physisorption and chemisorption. | nih.gov |
Investigation of Protonation Sites and Mechanisms
The protonation behavior of 1,2,4-triazoles is fundamental to their function in acidic media and as proton conductors. nih.gov Computational studies can determine the most likely sites for protonation by calculating the proton affinity or the relative energies of the different protonated forms.
For the parent 1,2,4-triazole, DFT calculations have been used to study its reaction with HCl. dnu.dp.ua These studies analyze various reactivity descriptors to identify nucleophilic regions where the proton (H⁺) would preferentially attack. The objective is often to determine whether the N1, N2, or N4 position is the most basic. Studies on the unsubstituted ring often identify the N4 position as a preferred site of protonation. dnu.dp.ua Research on substituted 5-amino-1,2,4-triazol-3-thioles has shown the possibility of protonation at the N1 position. researchgate.net
In the case of this compound, the molecule has a highly acidic proton on the sulphonic acid group (pKa typically < 0). In solution, this group will almost certainly deprotonate, forming a sulfonate anion (-SO₃⁻) and rendering the molecule zwitterionic upon protonation of the ring. The primary question for theoretical modeling is which of the ring nitrogen atoms will accept a proton. The strongly electron-withdrawing sulfonate group at the C3 position will reduce the electron density and basicity of the adjacent nitrogen atoms (N2 and N4). Therefore, it is theoretically plausible that the N1 atom would become the most favorable site for protonation. DFT calculations of the molecular electrostatic potential (MEP) and proton affinities of the different nitrogen atoms would be required to confirm this hypothesis.
Table 2: Theoretical Protonation Study of Unsubstituted 1,2,4-Triazole Data from a DFT study on the parent 1,2,4-triazole to infer behavior.
| Molecule | Computational Method | Predicted Protonation Site | Supporting Analysis | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | DFT | N4 | Analysis of Fukui indices and spectral (IR, Raman) data. | dnu.dp.ua |
Theoretical Studies on Hydrogen Bonding Interactions
Hydrogen bonding is a critical non-covalent interaction that governs the structure, stability, and properties of triazole derivatives. Theoretical studies can precisely characterize these interactions by calculating their geometries, energies, and effects on vibrational frequencies.
A combined experimental and computational study on 4H-1,2,4-triazole-3,5-diamine (4TZDA) investigated its hydrogen-bonded complexes with water and DMSO. mjcce.org.mk The study found that all nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H groups are hydrogen bond donors. mjcce.org.mk DFT calculations on complexes of 3-nitro-1,2,4-triazol-5-one with hydrogen fluoride (B91410) also highlighted the formation of strong hydrogen bonds, which dominate the intermolecular interactions and lead to large red-shifts in the H-X stretching frequencies in the calculated IR spectra. nih.gov
This compound is expected to be a prolific hydrogen bonding agent. It possesses multiple sites for both donating and accepting hydrogen bonds:
H-bond Donors: The acidic proton of the sulphonic acid group (-SO₃H ) and the proton on the triazole ring N-H . The sulphonic acid proton is an exceptionally strong donor.
H-bond Acceptors: The three oxygen atoms of the sulphonic acid group (-SO ₃H) and the two non-protonated "pyridinic" nitrogen atoms of the triazole ring.
Theoretical modeling of dimers or larger clusters of this compound, or its interaction with solvent molecules like water, would reveal a complex and robust network of hydrogen bonds. These interactions would be significantly stronger than those in the parent 1,2,4-triazole due to the highly polar sulphonic acid group. Natural Bond Orbital (NBO) analysis is a common computational tool used to analyze the charge transfer and stabilization energies associated with these hydrogen bonds.
Table 3: Calculated Hydrogen Bonding Interaction Data for a Related 1,2,4-Triazole Derivative Data from a DFT study on 4H-1,2,4-triazole-3,5-diamine (4TZDA) complexes.
| Complex | Interaction Type | Calculated H-bond Length (Å) | Calculated Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| 4TZDA-DMSO | lpO···H-N | 1.90 | -7.10 | mjcce.org.mk |
| 4TZDA-H₂O | lpN···H-O | 1.78 | -50.5 | mjcce.org.mk |
Coordination Chemistry and Metal Organic Frameworks Mofs
1,2,4-Triazole-3-sulphonic Acid as a Ligand in Coordination Compounds
The unique combination of a heterocyclic N-donor ring and an anionic O-donor functional group makes sulfonate-functionalized 1,2,4-triazoles effective ligands in the formation of stable metal complexes.
1,2,4-triazole (B32235) and its derivatives are well-known for their capacity to form bridges between metal centers using the adjacent N1 and N2 atoms of the heterocyclic ring. mdpi.com This bridging mode is a dominant feature in the coordination chemistry of this class of ligands. mdpi.com The functionalization of the triazole ring with a sulphonic acid group introduces additional coordination possibilities without sterically hindering the primary N1-N2 bridging mode. mdpi.com
The sulphonate group (–SO₃⁻) can participate in coordination in several ways:
Direct Coordination to a Metal Center: The oxygen atoms of the sulphonate group can bind directly to a metal ion. In certain cadmium(II) coordination networks, sulfonate-functionalized 4-substituted 1,2,4-triazole ligands exhibit a bis-bidentate coordination mode, where the metal ions are bridged by both the N1 and N2 atoms of the triazole and two oxygen atoms from the sulphonate group. rsc.org
Coordination to External Cations: In some complex structures, the primary framework is formed through N1-N2 triazole bridges, while the sulfonate groups coordinate to secondary metal cations that are not part of the main polymeric backbone. For example, in a trinuclear manganese(II) complex, an external Mn²⁺ cation's coordination sphere is completed by three sulfonate groups from the primary structure and three water molecules. mdpi.com
The combination of the N1-N2 bridge and the potential for O-donor coordination from the sulphonate group allows these ligands to function as multitopic linkers, facilitating the formation of higher-dimensional structures.
Metal complexes incorporating sulfonate-functionalized 1,2,4-triazole ligands are typically synthesized through self-assembly in solution. A common method involves reacting the ligand with a corresponding metal salt, such as a perchlorate (B79767) or chloride salt, in a suitable solvent like water. mdpi.comrsc.org The resulting complexes can often be crystallized by techniques such as slow vapor diffusion. mdpi.com
For instance, a series of trinuclear polyanionic complexes with the general formula [M₃(μ-L)₆(H₂O)₆]⁶⁻ (where M = Mn(II), Co(II), Ni(II), or Cu(II) and L²⁻ = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) were synthesized by reacting the dimethylammonium salt of the ligand with the corresponding metal perchlorate in water. mdpi.com Similarly, two-dimensional coordination networks of the formula [Cd(L)Cl]n were prepared by reacting sulfonate-functionalized triazole anions with cadmium(II) salts. rsc.org
The ability of the 1,2,4-triazole ring to bridge metal centers via its N1 and N2 atoms is a key feature that promotes the formation of discrete polynuclear complexes and extended polymeric structures. mdpi.com This N1-N2 bridge provides a short, conjugated pathway that can facilitate magnetic superexchange between paramagnetic metal centers. mdpi.com
In the case of sulfonate-functionalized triazoles, this bridging capability is retained and can lead to various structural motifs:
Discrete Polynuclear Complexes: The ligand 4-(1,2,4-triazol-4-yl)ethanedisulfonate acts as a bridging ligand to form linear, trinuclear arrays of metal ions (Mn(II), Co(II), Ni(II), Cu(II)). In these structures, two sets of three ligands form triple N1-N2 bridges between the central and terminal metal ions. mdpi.com
2D Coordination Polymers: Ligands such as 4-(1,2,4-triazol-4-yl)benzenesulfonate can form two-dimensional coordination networks. In these structures, the cadmium(II) ions are bridged by both the N1, N2 atoms of the triazole ring and the oxygen atoms of the sulphonate group, creating extended sheets. rsc.org
The specific dimensionality and topology of the resulting polymeric structure are influenced by the identity of the metal ion, the exact structure of the ligand, and the reaction conditions.
Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The predictable coordination behavior and versatile binding modes of 1,2,4-triazole derivatives make them excellent building blocks for the rational design of MOFs and coordination polymers. mdpi.comnih.gov
The construction of MOFs relies on the use of organic linkers that connect metal ions or clusters into extended, often porous, networks. 1,2,4-triazoles functionalized with groups capable of coordination, such as carboxylic or sulphonic acids, are highly effective linkers because they offer multiple distinct binding sites. nih.govalfa-chemistry.com
The design strategy for linkers based on this compound involves utilizing both the N-donor atoms of the triazole ring and the O-donor atoms of the sulphonate group to build robust, higher-dimensional frameworks. The synthesis of such MOFs typically involves the solvothermal or hydrothermal reaction of the linker with a selected metal salt. rsc.org A water-based synthesis has been successfully developed for sulfonate-functionalized 1,2,4-triazole ligands, which subsequently react with metal salts to form coordination networks. rsc.org This approach highlights the potential for more environmentally benign synthetic routes to these materials. The resulting frameworks can range from one-dimensional chains to two- or three-dimensional networks, depending on the coordination preferences of the metal ion and the geometry of the linker. mdpi.comnih.gov
The chemical nature of the substituents on the 1,2,4-triazole ring has a profound influence on the coordination behavior of the ligand and, consequently, on the final structure and properties of the resulting MOF or coordination polymer. mdpi.com
The introduction of a sulphonic acid substituent has several key effects:
Solubility and Stability: The presence of polar and anionic sulfonate groups can increase the solubility of the ligand and the stability of the resulting coordination complexes in polar solvents like water. mdpi.com This can facilitate synthesis and processing.
Structural Dimensionality: The sulphonate group can act as an additional coordination site, directly participating in the formation of the framework. As seen in cadmium(II) complexes, the involvement of both the triazole and sulfonate groups in bridging leads to the formation of 2D networks. rsc.org In other cases, where the sulfonate does not coordinate to the primary framework, it can influence the crystal packing through hydrogen bonding or by binding counterions. mdpi.com
Framework Properties: The functional groups present on the linker dictate the chemical and physical properties of the MOF. While not extensively documented for this compound specifically, sulfonate-functionalized MOFs (not containing triazole) have been shown to exhibit properties like charge-assisted hydrogen bonding, which helps organize the framework structure. nih.gov The presence of the sulfonate group can impart anionic character to the framework, making it potentially useful for ion exchange or catalysis.
Table 1: Selected Structural and Magnetic Properties of Trinuclear Metal Complexes with a Sulfonate-Functionalized 1,2,4-Triazole Ligand Data sourced from studies on complexes with the formula [M₃(μ-L)₆(H₂O)₆]⁶⁻, where L²⁻ is 4-(1,2,4-triazol-4-yl)ethanedisulfonate. mdpi.com
| Metal Ion (M) | Central M-N Distance (Å) | Terminal M-N Distance (Å) | Terminal M-O Distance (Å) | Magnetic Superexchange (J) |
| Mn(II) | 2.251 | 2.227 | 2.193 | -0.4 K |
| Co(II) | 2.152 | 2.091 | 2.115 | Not Reported |
| Ni(II) | 2.090 | 2.038 | 2.073 | -7.5 K |
| Cu(II) | Not Reported | Not Reported | Not Reported | -45 K |
Functionalization Potential for Tunable MOF Properties (e.g., Porosity, Gas Adsorption)
The functionalization of ligands is a key strategy for tuning the properties of Metal-Organic Frameworks (MOFs). Incorporating specific functional groups, such as sulfonate, onto the 1,2,4-triazole backbone can significantly influence the resulting MOF's characteristics, including porosity, gas adsorption capabilities, and stability.
The introduction of a sulfonate group creates a highly polar, anionic ligand. This has been demonstrated with sulfonate-functionalized 4-substituted 1,2,4-triazole anions, such as 4-(1,2,4-triazol-4-yl)benzenesulfonate and 4-(1,2,4-triazol-4-yl)ethanesulfonate. rsc.orgnih.gov These ligands have been successfully synthesized in aqueous media and used to create two-dimensional coordination networks with cadmium(II) ions. rsc.orgnih.gov In these structures, the cadmium ions are bridged by both the N1 and N2 atoms of the triazole ring and two oxygen atoms from the sulfonate group, demonstrating the versatile coordination modes of the functionalized ligand. rsc.orgnih.gov
While specific data on the porosity of MOFs derived directly from this compound is limited, research on related systems provides significant insights. For instance, a robust sulfonate-based MOF (not containing triazole) demonstrated permanent porosity and the highest CO2 sorption properties among organosulfonate-based MOFs, outperforming its carboxylate equivalent. acs.org Density functional theory calculations confirmed that the interaction between CO2 and the sulfonate group plays a crucial role in this enhanced capture. acs.org This suggests that a triazole-based MOF functionalized with sulfonic acid would likely exhibit strong affinity for polar molecules like CO2.
Furthermore, studies on isomorphous series of copper-based MOFs with triazolyl isophthalate (B1238265) linkers show that modifying the functional groups on the triazole ring allows for the fine-tuning of porosity and gas adsorption properties. mdpi.com Adjusting the size of alkyl substituents on the triazole ring alters the pore fraction (from 28% to 39%) and systematically impacts the CO2 adsorption capacity. mdpi.com This principle of steric and chemical modification directly applies to the potential use of the sulfonic acid group to control the internal environment of the MOF.
A highly porous MOF incorporating nitrogen-rich triazole groups and exposed metal sites showed a high affinity for CO2, which was confirmed by gas adsorption and Raman spectroscopy. acs.org This material proved to be an excellent catalyst for CO2 chemical fixation, with its activity being dependent on the size of the substrate, highlighting how the pore environment governs function. acs.org The polar nature of the sulfonate group in this compound would be expected to enhance such CO2 affinity.
Advanced Materials Development
Fabrication of 1,2,4-Triazole-Based Nanosensors and Nanocatalysts
The unique coordination chemistry and functionalizability of the 1,2,4-triazole ring make it a valuable component in the fabrication of advanced nanomaterials, including nanosensors and nanocatalysts.
In nanocatalysis, 1,2,4-triazole derivatives are used to create composite materials with high catalytic activity and stability. An acid-base bifunctional nanocatalyst was developed by combining 1,2,4-triazole with 12-tungstophosphoric acid (PWA), a heteropoly acid. mdpi.com The resulting composite nanoparticles, with average diameters of 200–800 nm, showed well-defined chemical bonding between the triazole units and the PWA. mdpi.com This interaction significantly improved the thermal stability of the heteropoly acid. By optimizing the ratio of triazole to PWA, the balance of acidity and basicity could be tuned, leading to enhanced performance in the transesterification of rapeseed oil to biodiesel. mdpi.com
Another approach involves supporting gold nanoparticles (Au NPs) on triazole-functionalized biochar. scielo.br Biochar derived from coffee straw was functionalized with triazole groups, which then served as effective anchors to stabilize Au NPs with an average size of 7.7 ± 3.5 nm. scielo.br This nanocatalyst demonstrated high efficiency for hydrogen evolution from an aqueous solution containing tetrahydroxydiboron, showcasing the role of the triazole group in anchoring and stabilizing catalytically active metal nanoparticles. scielo.br
While the direct use of this compound in nanosensors is not extensively detailed, the broader family of functionalized triazoles serves as a platform for developing chemosensors. Their ability to bind a wide range of analytes, including metal ions and anions, makes them suitable for sensor development. The sulfonic acid group, with its strong coordination potential and negative charge, could be leveraged to create nanosensors with high selectivity for specific cationic species.
Role in Corrosion Inhibition Mechanisms and Coatings for Materials Protection
Derivatives of 1,2,4-triazole are highly effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments like sulfuric and hydrochloric acid solutions. mdpi.commdpi.comnih.govresearchgate.net The primary mechanism of protection involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comktu.lt
This protective action is attributed to the presence of multiple adsorption centers in the triazole molecule: the nitrogen heteroatoms with lone pair electrons and the π-electrons of the aromatic ring. ktu.lt These centers facilitate both physisorption (electrostatic interaction) and chemisorption (covalent bond formation) with the metal surface. ktu.lt The formation of this thin, polymolecular layer, which can be up to 4 nm thick, blocks the active sites for corrosion, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com
Studies on carbon steel in sulfuric acid have shown that 3-substituted 1,2,4-triazoles form a chemisorbed monolayer directly on the steel surface, with subsequent layers attached through physical interactions. mdpi.com This barrier not only reduces the corrosion rate but also significantly inhibits the permeation of hydrogen into the metal, which is crucial for preventing hydrogen embrittlement in high-strength steels. mdpi.commdpi.comnih.gov Compounds containing the 1,2,4-triazole moiety have been shown to provide over 99% protection for various steels in concentrated sulfuric acid. mdpi.comnih.gov
The effectiveness of inhibition by 1,2,4-triazole derivatives has been demonstrated for multiple materials.
Table 1: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives on Different Metals
| Metal/Alloy | Corrosive Medium | Inhibitor | Max. Inhibition Efficiency (%) | Reference |
| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 1,2,4-triazole (TAZ) | 84.4 | ktu.lt |
| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3-amino-1,2,4-triazole (ATA) | 86.4 | ktu.lt |
| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3,5-diamino-1,2,4-triazole (DAT) | 87.1 | ktu.lt |
| Low-carbon & High-strength Steels | Sulfuric Acid | Triazole Derivatives | >99 | nih.gov |
The presence of a sulfonic acid group on the triazole ring would be expected to enhance its solubility in aqueous media and potentially modify its adsorption characteristics on the metal surface, making this compound a promising candidate for advanced corrosion protection coatings.
Integration into Polymer Systems and Composite Materials
The incorporation of 1,2,4-triazole and its sulfonated derivatives into polymer systems is a key strategy for developing advanced materials, particularly for applications such as proton exchange membranes (PEMs) for fuel cells. sctunisie.orgsctunisie.orgmdpi.com The triazole ring provides thermal and chemical stability, while the sulfonic acid group imparts proton conductivity.
Researchers have successfully synthesized novel sulfonated sulfone-(1,2,3-triazole) copolymers by copolymerizing a bisphenol containing a triazole ring with sulfonated and non-sulfonated diaryl sulfone monomers. sctunisie.orgsctunisie.org These copolymers are soluble in polar aprotic solvents and exhibit good thermal stability. Membranes cast from these polymers demonstrate water uptake and ionic conductivity values that are suitable for PEMFC applications, with conductivity reaching over 0.01 S·cm⁻¹ at 80°C. sctunisie.org
Similarly, copolymers of 1-vinyl-1,2,4-triazole (B1205247) and 2-acrylamido-2-methyl-1-propanesulfonic acid have been developed. nih.gov These materials show high thermal stability (up to 250°C) and electrochemical stability (over 3 V). nih.gov Crucially, they exhibit a high proton conductivity of 2 × 10⁻³ S/cm at 130°C in an anhydrous state, which is a significant advantage for high-temperature fuel cells. nih.gov
The mechanism of proton conduction in these composite systems involves an interaction between the basic nitrogen atoms of the triazole ring and the acidic sulfonic acid groups. mdpi.comias.ac.in This acid-base interaction facilitates proton transfer through a "hopping" mechanism or structural diffusion. nih.govias.ac.in Composite membranes made by blending sulfonated polysulfone (SPSU) with polyvinyl triazole (PVTri) demonstrate this interaction, which is confirmed by FT-IR spectroscopy. ias.ac.in Doping these blends with phosphoric acid further enhances proton transfer paths, leading to maximum proton conductivity of 3.63 × 10⁻⁴ S cm⁻¹ at 150°C under anhydrous conditions. mdpi.comias.ac.in
Table 2: Proton Conductivity of Various Sulfonated Triazole-Based Polymer Systems
| Polymer System | Temperature (°C) | Condition | Max. Proton Conductivity (S/cm) | Reference |
| Sulfonated sulfone-(1,2,3-triazole) copolymer | 80 | 98% RH | > 0.01 | sctunisie.org |
| 1-vinyl-1,2,4-triazole / 2-acrylamido-2-methyl-1-propanesulfonic acid copolymer | 130 | Anhydrous | 2.0 x 10⁻³ | nih.gov |
| Sulfonated Polysulfone / Polyvinyl Triazole / Phosphoric Acid | 150 | Anhydrous | 3.63 x 10⁻⁴ | mdpi.comias.ac.in |
| Sulfonated Polytriazoles (PTSQSH) | 80 | Hydrated | 3.04 x 10⁻¹ | nih.gov |
Development of Spin Crossover Materials
The 1,2,4-triazole ligand and its derivatives are renowned for their ability to form coordination complexes, particularly one-dimensional chains with iron(II), that exhibit spin crossover (SCO) behavior. nih.govmdpi.combohrium.comrsc.org This phenomenon, involving a reversible switch between a high-spin (HS) and a low-spin (LS) state triggered by external stimuli like temperature, makes these materials candidates for molecular switches and data storage devices. mdpi.com
The properties of these SCO materials can be finely tuned by modifying the counter-anion. mdpi.com The use of sulfonate anions has been shown to have a drastic effect on the spin transition temperature (T₁/₂) and the width of the thermal hysteresis loop. In a series of [Fe(II)(NH₂-trz)₃]X₂ complexes, where X is a sulfonate anion, the isomeric position of substituents on the anion significantly alters the SCO characteristics. mdpi.com
For example, when the counter-anion is toluenesulfonate (B8598656) (tos), the ortho-isomer results in a spin transition at 250 K with a wide 80 K hysteresis, while the meta-isomer shows an abrupt transition at 319 K with negligible hysteresis. mdpi.com This demonstrates the powerful influence of the anion's structure on the intermolecular interactions that govern the cooperativity of the spin transition.
Direct functionalization of the triazole ligand with sulfonate groups has also been explored. A dianionic triazole ligand, 4-(1,2,4-triazol-4-yl)ethanedisulfonate, was used to synthesize a polyanionic Fe(II) trinuclear complex. mdpi.com This complex exhibits a spin transition above room temperature, highlighting that attaching the sulfonate group directly to the ligand is a viable strategy for creating novel SCO materials with distinct properties. mdpi.com The polar and anionic nature of the sulfonated ligand also enhances the solubility and stability of the resulting complexes in polar solvents. mdpi.com
Table 3: Spin Crossover Properties of Fe(II)-Triazole Complexes with Sulfonate Anions
| Complex | T₁/₂ Cooling (K) | T₁/₂ Heating (K) | Hysteresis Width (K) | Reference |
| Fe(II)(NH₂-trz)₃₂ | ~210 | ~290 | ~80 | mdpi.com |
| Fe(II)(NH₂-trz)₃₂ | ~319 | ~319 | ~0 | mdpi.com |
| Fe(II)(NH₂-trz)₃₂ | ~345 | ~350 | ~5 | mdpi.com |
| Fe(βAlatrz)₃₂·0.5H₂O | 228 | 232 | 4 | nih.gov |
Emerging Research Frontiers and Future Perspectives
Novel Synthetic Routes for Complex Architectures Incorporating 1,2,4-Triazole-3-sulphonic Acid
The foundational synthesis of this compound typically involves the oxidation of the corresponding 1,2,4-triazole-3-thione. However, current research is focused on developing more sophisticated and efficient synthetic strategies to integrate the this compound moiety into larger, more complex molecular architectures. These advanced methods are crucial for creating novel compounds with precisely engineered properties.
Key emerging synthetic strategies include:
Multi-component Reactions (MCRs): Researchers are exploring one-pot MCRs that combine multiple starting materials to construct complex triazole derivatives in a single step. This approach is highly efficient and allows for the rapid generation of diverse molecular libraries for screening and application development.
Advanced Cyclization Techniques: Novel methods for the cyclization of precursor molecules, such as substituted thiosemicarbazides or amidrazones, are being investigated. zsmu.edu.uanih.gov These methods often employ microwave assistance or novel catalytic systems to improve yields, reduce reaction times, and enhance regioselectivity. nih.govnih.gov
Post-synthetic Modification: This strategy involves first synthesizing a functionalized 1,2,4-triazole (B32235) core and then introducing the sulphonic acid group or modifying a precursor group at a later stage. This allows for greater control over the final molecular structure and the incorporation of other functional groups. For example, "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) are being used to link the triazole scaffold to other complex molecules, creating sophisticated hybrid structures. nih.govnih.govresearchgate.net
These innovative synthetic routes are enabling the creation of a new generation of complex molecules where the this compound unit acts as a key building block for advanced materials and functional compounds. nuph.edu.ua
Table 1: Comparison of Synthetic Routes for 1,2,4-Triazole Architectures
| Synthetic Strategy | Description | Advantages | Key Precursors |
|---|---|---|---|
| Classical Oxidation | Oxidation of a 1,2,4-triazole-3-thione precursor using agents like nitric acid or hydrogen peroxide. wikipedia.org | Direct, well-established method for the sulphonic acid group. | 1,2,4-Triazole-3-thiones |
| Advanced Cyclization | One-pot or catalyzed ring closure of functionalized linear precursors. | High efficiency, good control over substitution patterns. zsmu.edu.ua | Thiosemicarbazides, Amidrazones |
| Multi-component Reactions | Combining three or more reactants in a single step to build the heterocyclic core and its substituents. | High atom economy, rapid library generation, molecular diversity. scispace.com | Hydrazines, Nitriles, Isothiocyanates |
| "Click Chemistry" | Post-synthetic ligation of a functionalized triazole to another molecule via reactions like CuAAC. nih.gov | High yield, mild reaction conditions, suitable for complex molecules. nih.gov | Azide- and Alkyne-functionalized triazoles |
Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on this compound. Advanced modeling techniques, particularly Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, reactivity, and potential interactions, guiding experimental efforts. dnu.dp.ua
DFT calculations are employed to predict a range of fundamental properties:
Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. nih.gov This gap is a critical indicator of the molecule's kinetic stability and electronic transport properties, which are vital for applications in electronics. researchgate.net
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies. nih.govdnu.dp.ua These parameters help predict how the molecule will behave in chemical reactions, identifying the most likely sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. bohrium.com For this compound, these maps can predict the sites most likely to engage in hydrogen bonding or coordinate with metal ions, which is crucial for designing self-assembling materials and metal-organic frameworks (MOFs).
These computational models allow for the in silico screening of numerous potential derivatives, saving significant time and resources. By predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize the most promising candidates for specific applications. researchgate.net
Table 2: Key Parameters from DFT Modeling of Triazole Derivatives
| Parameter | Description | Significance |
|---|---|---|
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determine electronic properties, reactivity, and spectral characteristics. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and charge transfer potential within the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Predicts non-covalent interactions, protonation sites, and coordination behavior. bohrium.com |
| Global Reactivity Descriptors | Includes chemical hardness, softness, and electronegativity. | Quantifies the overall reactivity and stability of the molecule. dnu.dp.ua |
Exploration of New Coordination Motifs and Architectures for Functional Materials
The bifunctional nature of this compound, possessing both nitrogen donors in the triazole ring and oxygen donors in the sulphonate group, makes it an exceptional ligand for constructing novel coordination polymers and metal-organic frameworks (MOFs). nih.gov Researchers are exploring its versatile coordination behavior to create materials with unique structural motifs and functionalities.
The triazole ring typically coordinates to metal centers through its N1 and N2 atoms, forming stable bridges that can link metal ions into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The sulphonate group introduces several key features:
Anionic Character: The negatively charged sulphonate group can balance the positive charge of metal cations, allowing for the formation of neutral, robust frameworks.
Additional Coordination Sites: The oxygen atoms of the sulphonate group can coordinate directly to metal centers, leading to more complex and stable architectures with higher dimensionality. nih.gov
Polarity and Functionality: The highly polar sulphonate groups can line the pores of MOFs, creating a hydrophilic environment that enhances the selective adsorption of polar molecules like water or carbon dioxide. atlasofscience.orgacs.org
A notable example is the formation of 2D coordination networks with cadmium(II), where the metal ions are bridged by both the triazole's nitrogen atoms and the sulphonate's oxygen atoms. rsc.org This bis-bidentate coordination mode demonstrates the potential for creating intricate and robust layered materials. The exploration of different metal ions and synthetic conditions is expected to yield a wide array of new architectures with tailored pore sizes and chemical environments for applications in catalysis, separation, and sensing. acs.org
Table 3: Coordination Modes of this compound in Functional Materials
| Functional Group | Coordination Atoms | Common Bridging Mode | Resulting Architecture |
|---|---|---|---|
| 1,2,4-Triazole Ring | N1, N2 | N1, N2-bridging | 1D chains, 2D/3D frameworks |
| Sulphonic Acid Group | Oxygen atoms | O-coordination to metal centers | Increased network dimensionality and stability nih.gov |
| Combined | N1, N2 and Oxygen | Bis-bidentate bridging | Complex 2D and 3D networks rsc.org |
Tailoring this compound Derivatives for Specific Chemical and Materials Science Applications
A major frontier in the study of this compound is the rational design of its derivatives to achieve specific functions. By strategically modifying the core structure, scientists can fine-tune its electronic, chemical, and physical properties for targeted applications in materials science.
Current research efforts are focused on several key areas:
Proton-Conducting Materials: The sulphonic acid group is an excellent proton donor. By incorporating this moiety into ordered structures like MOFs, researchers aim to develop novel solid-state proton conductors for use in proton-exchange membrane fuel cells (PEMFCs). The regular arrangement of the sulphonic acid groups within a crystalline framework can facilitate efficient proton transport pathways. atlasofscience.org
Catalysis: MOFs built with this compound ligands can serve as highly effective heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the sulphonic acid groups can function as Brønsted acid sites. This dual functionality is being explored for reactions such as CO2 conversion into valuable chemicals like cyclic carbonates. acs.orgacs.org
Photoluminescent Materials: Coordination networks incorporating sulfonate-functionalized triazoles have been shown to retain the photoluminescent properties of the organic ligand. rsc.org By selecting appropriate metal ions and modifying the triazole core, it is possible to tune the emission wavelength and quantum yield, leading to new materials for sensors, displays, and solid-state lighting.
Selective Adsorbents: The polar channels created by sulphonate groups in MOFs make them highly suitable for the selective capture of CO2. acs.org The strong interaction between CO2 and the sulphonate functionality leads to high adsorption capacity and selectivity, which is critical for carbon capture and storage technologies.
The ability to tailor the molecular structure through synthesis, guided by computational predictions, allows for the development of advanced materials that address pressing needs in energy, environmental science, and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
